molecular formula C16H24N2O2 B3450321 2-(1-azepanyl)-N-(2-ethoxyphenyl)acetamide

2-(1-azepanyl)-N-(2-ethoxyphenyl)acetamide

Cat. No. B3450321
M. Wt: 276.37 g/mol
InChI Key: HZSSMCLUJOYWMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-azepanyl)-N-(2-ethoxyphenyl)acetamide, also known as AEPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AEPA belongs to the class of amides and is synthesized through a multi-step process involving various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-azepanyl)-N-(2-ethoxyphenyl)acetamide is not fully understood, but studies have suggested that it may act through various pathways. This compound has been shown to inhibit the activity of enzymes involved in cancer cell growth and induce apoptosis through the activation of caspase enzymes. In addition, this compound has been shown to protect neurons from oxidative stress and inflammation by reducing the production of reactive oxygen species and inflammatory cytokines. Furthermore, this compound has been shown to disrupt the bacterial cell membrane and inhibit the growth of bacterial strains.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis through the activation of caspase enzymes. In addition, this compound has been shown to protect neurons from oxidative stress and inflammation by reducing the production of reactive oxygen species and inflammatory cytokines. Furthermore, this compound has been shown to disrupt the bacterial cell membrane and inhibit the growth of bacterial strains.

Advantages and Limitations for Lab Experiments

2-(1-azepanyl)-N-(2-ethoxyphenyl)acetamide has several advantages for lab experiments, including its potential therapeutic applications and its ability to inhibit cancer cell growth and induce apoptosis. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-(1-azepanyl)-N-(2-ethoxyphenyl)acetamide. One area of research is the development of new cancer treatments using this compound. Another area of research is the development of new antibiotics using this compound to combat antibiotic-resistant bacterial strains. Furthermore, research can be done to fully understand the mechanism of action of this compound and its potential therapeutic applications in other areas, such as neuroprotection.

Scientific Research Applications

2-(1-azepanyl)-N-(2-ethoxyphenyl)acetamide has been the subject of several scientific research studies due to its potential therapeutic applications. Some of the research areas where this compound has been studied include cancer treatment, neuroprotection, and antimicrobial activity. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In addition, this compound has shown neuroprotective effects by reducing the damage caused by oxidative stress and inflammation in the brain. Furthermore, this compound has been shown to possess antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

2-(azepan-1-yl)-N-(2-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-2-20-15-10-6-5-9-14(15)17-16(19)13-18-11-7-3-4-8-12-18/h5-6,9-10H,2-4,7-8,11-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSSMCLUJOYWMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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